4-Ethyl-3-isopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYHPHOVKGAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667465 | |
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-06-5 | |
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethyl 3 Isopropylaniline and Its Derivatives
Established Synthetic Routes to Substituted Aromatic Amines
The preparation of substituted anilines is a cornerstone of organic synthesis, with numerous established methods available. These can be broadly categorized into the reduction of nitroaromatic compounds and the functionalization of aniline (B41778) itself or its derivatives.
The reduction of nitroarenes is a primary and large-scale method for producing the corresponding anilines. unimi.itacs.org This transformation can be achieved using a variety of reducing agents and catalytic systems. The general mechanism, first proposed by Haber, involves two potential pathways: a direct route and a condensation route. The direct pathway sees the nitro group reduced sequentially to nitroso, then hydroxylamine (B1172632), and finally to the amine. unimi.it The condensation route involves intermediates like azoxy and azo compounds. unimi.it
Commonly employed methods include:
Catalytic Hydrogenation: This involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Catalysts are often based on transition metals like palladium, platinum, or nickel. More recently, catalysts using non-noble metals such as iron have been developed, often composed of metal oxide nanoparticles on nitrogen-doped carbon supports. unimi.it
Metal/Acid Reductions: A classic laboratory-scale method is the Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. prepchem.com Other metals such as tin and zinc can also be used.
Electrocatalytic Reduction: Modern approaches include electrocatalytic methods that can operate at room temperature in aqueous solutions. acs.org These systems can use a redox mediator, such as a polyoxometalate, which accepts electrons from a cathode and then reduces the nitrobenzene (B124822) in solution, offering high selectivity. acs.org
Biocatalytic Reduction: Certain microorganisms, including anaerobic bacteria and fungi, are capable of reducing nitroaromatic compounds. eaht.org The degradation can be initiated by enzymes like monooxygenases or dioxygenases that hydroxylate the ring, or by nitroreductases that reduce the nitro group to a hydroxylamine intermediate. eaht.org
The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups on the molecule, and desired environmental sustainability. acs.org
Alkylation of anilines can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation).
N-Alkylation: This process forms secondary or tertiary anilines. A prominent modern method is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents. rsc.org This reaction, often catalyzed by ruthenium or iridium complexes, proceeds by the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. The imine is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. rsc.org Reductive amination, where an aniline is reacted with a carbonyl compound in the presence of a reducing agent, is another key strategy. nih.gov
C-Alkylation: Introducing alkyl groups onto the aromatic ring of an aniline derivative is typically achieved through electrophilic aromatic substitution, such as the Friedel-Crafts reaction. rsc.org However, the strong activating and ortho-, para-directing nature of the amino group can lead to multiple alkylations and isomer mixtures. Furthermore, under the acidic conditions of the Friedel-Crafts reaction, the amine is protonated to an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating and meta-directing group. To circumvent these issues, the amino group is often protected, for instance as an acetamide, which is less activating but still ortho-, para-directing. Recent advances have focused on developing catalytic systems for regioselective C-H alkylation, including methods using cobalt-based catalysts for para-selective alkylation. acs.org
Targeted Synthesis of 4-Ethyl-3-isopropylaniline Architectures
The specific arrangement of substituents in this compound presents a regiochemical challenge. The synthesis must precisely install an amino group, an ethyl group, and an isopropyl group at the 1, 4, and 3 positions, respectively. This is generally accomplished through a multi-step sequence involving the strategic introduction of these groups.
A common strategy for synthesizing polysubstituted aromatics is to build the substitution pattern on a benzene (B151609) ring before introducing the final functional group. For this compound, a plausible route involves Friedel-Crafts alkylation or acylation reactions.
A likely synthetic pathway could start with an existing substituted aniline or benzene. For instance, a Friedel-Crafts reaction on a suitable precursor like m-toluidine (B57737) has been used to prepare the analogous compound 3-methyl-4-isopropylaniline. google.com In this patented method, m-toluidine is reacted with an isopropylating agent in sulfuric acid, where the alkylation occurs preferentially at the position para to the amino group. google.com
A hypothetical synthesis for this compound could proceed as follows:
Starting Material: Begin with 3-isopropylaniline. prepchem.com
Amine Protection: The amino group is protected, for example by reacting it with acetic anhydride (B1165640) to form 3-isopropylacetanilide. This moderates the activating effect of the amine and directs subsequent substituents to the ortho and para positions.
Friedel-Crafts Reaction: The protected intermediate undergoes a Friedel-Crafts reaction. Introducing the ethyl group could be done via Friedel-Crafts alkylation with an ethylating agent (e.g., ethyl bromide) or, more cleanly, via Friedel-Crafts acylation with acetyl chloride followed by reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The directing effect of the acetylamino group (ortho-, para-) and the isopropyl group (ortho-, para-) would synergistically favor substitution at the position para to the acetylamino group and ortho to the isopropyl group (position 4).
Deprotection: The protecting group is removed by hydrolysis to regenerate the amino group, yielding the final product, this compound.
An alternative involves starting with an appropriately substituted nitrobenzene, such as 1-ethyl-2-isopropyl-4-nitrobenzene, followed by reduction of the nitro group. The challenge then lies in the regioselective synthesis of this nitroaromatic precursor, likely via nitration of 1-ethyl-2-isopropylbenzene, where the directing effects of the two alkyl groups must be carefully controlled. google.com
For example, in a Friedel-Crafts acylation step, different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) would be screened to find the combination that gives the highest yield of the desired regioisomer with minimal byproducts. acs.org The table below illustrates a hypothetical optimization study for the acylation of 3-isopropylacetanilide.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of desired product (%) |
|---|---|---|---|---|
| 1 | AlCl₃ | CS₂ | 25 | 65 |
| 2 | AlCl₃ | CH₂Cl₂ | 25 | 72 |
| 3 | FeCl₃ | CH₂Cl₂ | 25 | 58 |
| 4 | AlCl₃ | CH₂Cl₂ | 0 | 85 |
| 5 | AlCl₃ | Nitrobenzene | 0 | 75 |
This is a hypothetical data table created for illustrative purposes.
As shown in the hypothetical data, lowering the temperature (Entry 4 vs. Entry 2) can improve the yield, likely by reducing the formation of side products. Purification at each stage, typically by recrystallization or chromatography, is essential to ensure the purity of the intermediates and the final product. The final purity profile is often assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Derivatization Strategies for this compound
The amino group of this compound is a versatile functional handle for a wide range of chemical derivatizations. These modifications can be used to synthesize new compounds with potentially useful properties or to prepare derivatives suitable for specific analytical techniques. mdpi.com
Common derivatization strategies for anilines include:
Acylation/Amide Formation: The primary amine can readily react with acyl chlorides or anhydrides to form stable amides. For example, reaction with acetyl chloride would form N-(4-ethyl-3-isopropylphenyl)acetamide. This is also a key reaction in the reductive coupling of nitroarenes with esters to directly form amides. rsc.org
N-Alkylation: As discussed, the amine can be N-alkylated to form secondary and tertiary amines using methods like reductive amination with aldehydes or ketones. nih.gov
Formation of Heterocycles: Substituted anilines are precursors to various heterocyclic systems. For instance, reaction with mesityl oxide in the presence of a suitable catalyst can yield substituted 2,2,4-trimethyl-1,2-dihydroquinolines. researchgate.net
Formation of Organometallic Complexes: The aromatic ring can act as a ligand for transition metals. Reaction with chromium hexacarbonyl, for example, can form a tricarbonylchromium complex, (η⁶-4-ethyl-3-isopropylaniline)Cr(CO)₃. tandfonline.com
Derivatization for Analysis: For analytical purposes, especially for GC-MS, derivatization is often employed to improve volatility and chromatographic behavior. jfda-online.com Common reagents include chloroformates (e.g., isobutyl chloroformate) to form carbamates, or silylating agents (e.g., BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group. jfda-online.comresearchgate.net
The table below summarizes several potential derivatization reactions for this compound.
| Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Acetyl Chloride | Acylation | Amide | rsc.org |
| Formaldehyde / NaBH(OAc)₃ | Reductive Amination | N-methylated Tertiary Aniline | nih.gov |
| Mesityl Oxide / Catalyst | Condensation/Cyclization | Dihydroquinoline | researchgate.net |
| Cr(CO)₆ | Complexation | Arenetricarbonylchromium Complex | tandfonline.com |
| Isobutyl chloroformate | Acylation | Carbamate (for GC-MS) | researchgate.net |
These derivatization strategies highlight the synthetic utility of the this compound scaffold for accessing a diverse range of more complex molecules.
Amidation and Sulfonamidation Reactions
The nucleophilic nature of the amine moiety in aniline derivatives facilitates reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are crucial for the synthesis of biologically active molecules and functional materials.
Amidation reactions of anilines are typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For sterically hindered anilines, such as derivatives of 2,6-diisopropylaniline, specific conditions may be required to achieve high yields. For instance, the amidation of 2-aminoacetophenone (B1585202) with picolinic acid has been accomplished using tosyl chloride and triethylamine (B128534) to generate the corresponding amide. acs.orgnih.gov Another approach involves reacting the aniline with a pre-formed acid chloride, such as picolinoyl acid chloride generated in situ from picolinic acid and oxalyl chloride. acs.orgnih.gov
Sulfonamidation involves the reaction of an aniline with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield a sulfonamide. google.com These reactions are generally robust, and various substituted aryl and alkyl sulfonamides can be synthesized. researchgate.net For example, Lewis acid catalysis has been employed for the diastereodivergent sulfonamidation of diarylmethanols using a sulfonylamine, indicating the versatility of these reactions. researchgate.net Heterogeneous catalysts, such as Amberlyst-15 in an ionic liquid, have also been shown to be effective for the N-alkylation of sulfonamides, a related transformation. researchgate.net
Table 1: Examples of Amidation and Sulfonamidation Reactions with Aniline Derivatives
| Aniline Derivative | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminoacetophenone | Picolinic acid | Tosyl chloride, Triethylamine | Amide | acs.org, nih.gov |
| Various Anilines | Picolinoyl acid chloride (in situ) | Oxalyl chloride | Amide | acs.org, nih.gov |
| General Anilines | Alkylsulfonyl chloride | Pyridine or Triethylamine | Sulfonamide | google.com |
| p-Substituted Aryl Sulfonamides | 1,3-diphenylprop-2-ene-1-ol | H-*BEA(Si/Al2 = 40)/NaOTf | Allyl Sulfonamide | researchgate.net |
Metal-Catalyzed Coupling Reactions Involving the Amine Moiety
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, and the amine moiety of this compound can serve as a key nucleophile in these transformations. eie.gr Palladium, nickel, and copper are the most common metals used for this purpose. numberanalytics.com These reactions, such as the Buchwald-Hartwig amination, enable the coupling of anilines with aryl halides or triflates to form more complex triarylamine structures or N-aryl heterocycles.
The general mechanism for these couplings involves three key steps: oxidative addition of the aryl halide to the metal center, coordination of the aniline and subsequent deprotonation to form a metal-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the active catalyst. libretexts.org The choice of ligand, base, and solvent is critical for the success of these reactions, especially when using sterically hindered or electronically deactivated substrates. eie.gr
A relevant example is the synthesis of a potential Retinoid-X-Receptor (RXR) agonist, where 4-isobutoxy-3-isopropylaniline was coupled with methyl 6-chloronicotinate. mdpi.com The reaction was carried out using para-toluene sulfonic acid in dioxane under reflux conditions, affording the desired N-arylated product in a 65.4% yield. mdpi.com Another application is seen in the intermolecular hydroamination of alkynes, where 4-isopropylaniline (B126951) has been reacted with phenylacetylene (B144264) using a heterogeneous zinc-cobalt double metal cyanide catalyst. researchgate.net
Table 2: Examples of Metal-Catalyzed Coupling Reactions with Aniline Derivatives
| Aniline Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Isobutoxy-3-isopropylaniline | Methyl 6-chloronicotinate | p-Toluene sulfonic acid, Dioxane, Reflux | Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate | 65.4% | mdpi.com |
| 4-Isopropylaniline | Phenylacetylene | Zn-Co double metal cyanide (DMC) | Hydroamination product | N/A | researchgate.net |
| General Anilines | Aryl Halides/Triflates | Palladium(0) complexes, Base | N-Aryl Anilines | Varies | numberanalytics.com, libretexts.org |
Formation of Urea (B33335) Derivatives
Urea derivatives are a significant class of compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science. rsc.org The synthesis of ureas from this compound can be achieved through several methods, primarily involving the reaction of the aniline with an isocyanate or an isocyanate precursor.
A common and straightforward method is the reaction of the aniline with a corresponding isocyanate. commonorganicchemistry.com This reaction is typically a simple nucleophilic addition that proceeds readily without the need for a catalyst. commonorganicchemistry.com Isocyanates themselves can be generated in situ from various starting materials. For instance, the reaction of an aniline with phosgene (B1210022) or a safer substitute like triphosgene (B27547) yields an isocyanate, which can then be trapped by another amine to form a urea. commonorganicchemistry.comrhhz.net The Curtius rearrangement of an acyl azide (B81097) is another pathway to generate an isocyanate intermediate, which can then react with an amine to provide the urea derivative. organic-chemistry.org
More environmentally benign methods have also been developed. A notable example is the synthesis of N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic solvents and often allows for product isolation by simple filtration. rsc.orgrsc.org
However, not all methods are universally applicable. For example, a manganese-catalyzed dehydrogenative coupling of amines with methanol (B129727) to form ureas was found to be unsuccessful for aromatic amines like aniline and 4-isopropylaniline, which yielded only trace amounts of the desired urea product. acs.org
Table 3: Synthetic Routes to Urea Derivatives from Anilines
| Method | Reagents | Key Intermediate | Conditions | Applicability Note | Reference |
|---|---|---|---|---|---|
| Direct Addition | Aniline, Isocyanate | - | Typically room temp. in a suitable solvent (e.g., THF, DCM) | Widely applicable and high yielding. | commonorganicchemistry.com |
| Phosgene/Triphosgene Method | Aniline, Triphosgene, Second Amine | Isocyanate | Base (e.g., cesium carbonate) in solvent (e.g., 1,4-dioxane) | Efficient one-pot synthesis. rhhz.net | rhhz.net, commonorganicchemistry.com |
| Aqueous Method | Aniline, Potassium isocyanate | - | Water, room temperature | Environmentally friendly, good to excellent yields. rsc.org | rsc.org, rsc.org |
| Dehydrogenative Coupling | Aniline, Methanol | - | Manganese catalyst, KOtBu, 150 °C | Not successful for 4-isopropylaniline; only trace product formed. acs.org | acs.org |
| Curtius Rearrangement | Carboxylic acid -> Acyl azide, Amine | Isocyanate | Multi-step process | Useful when starting from a carboxylic acid. organic-chemistry.org | commonorganicchemistry.com, organic-chemistry.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethyl 3 Isopropylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed information about the molecular framework and connectivity of 4-Ethyl-3-isopropylaniline. Although specific experimental spectra for this compound are not widely published, a highly accurate prediction of its NMR spectra can be derived from established substituent effects on the aniline (B41778) scaffold.
The ¹H NMR spectrum is expected to feature distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the ethyl and isopropyl groups. The three aromatic protons will appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The protons of the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet. The isopropyl group will show a septet for the methine (-CH) proton coupled to the six equivalent methyl protons, which will appear as a doublet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six aromatic carbons will have distinct chemical shifts influenced by the positions of the three different substituents (amino, ethyl, and isopropyl). The chemical shifts of the aliphatic carbons in the ethyl and isopropyl groups are also readily predictable.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Isopropyl-CH₃ | ~1.25 | Doublet | ~7.0 |
| Ethyl-CH₃ | ~1.22 | Triplet | ~7.6 |
| Ethyl-CH₂ | ~2.58 | Quartet | ~7.6 |
| Isopropyl-CH | ~3.30 | Septet | ~7.0 |
| Amine-NH₂ | ~3.60 | Broad Singlet | N/A |
| Aromatic H-5 | ~6.60 | Doublet of Doublets | J ≈ 8.0, 2.0 |
| Aromatic H-6 | ~6.65 | Doublet | J ≈ 2.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | ~16.0 |
| Isopropyl-CH₃ | ~22.5 |
| Ethyl-CH₂ | ~23.0 |
| Isopropyl-CH | ~27.0 |
| Aromatic C-5 | ~113.0 |
| Aromatic C-6 | ~117.0 |
| Aromatic C-2 | ~127.5 |
| Aromatic C-4 | ~134.0 |
| Aromatic C-3 | ~138.0 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" of a molecule. The techniques are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. orgchemboulder.com
For this compound, a primary aromatic amine, several characteristic vibrational modes are expected. wikieducator.org The N-H stretching of the primary amine group (-NH₂) will typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and isopropyl groups appears just below 3000 cm⁻¹. The N-H bending vibration (scissoring) is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comwikieducator.org The strong C-N stretching of the aromatic amine is typically found between 1250 and 1335 cm⁻¹. orgchemboulder.com The aromatic ring itself will produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Major Vibrational Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3400 | Medium | Weak |
| N-H Symmetric Stretch | 3350 - 3300 | Medium | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Strong |
| N-H Bend (Scissoring) | 1650 - 1580 | Strong | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-N Stretch | 1335 - 1250 | Strong | Medium |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides the precise mass of the parent molecule and its fragments, allowing for the determination of the elemental formula and the elucidation of fragmentation pathways. The molecular formula of this compound is C₁₁H₁₇N. nih.gov Its monoisotopic mass is calculated to be 163.1361 Da. nih.gov
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) with an m/z of 163. The fragmentation of this ion is dictated by the stability of the resulting carbocations and neutral radicals. The most prominent fragmentation pathways for alkyl-substituted anilines involve cleavage of the alkyl groups at the benzylic position.
Two major fragmentation pathways are anticipated:
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl substituent results in a stable secondary benzylic carbocation. This would produce a significant peak at m/z 148 ([M-15]⁺).
Loss of an ethyl radical (•C₂H₅): Benzylic cleavage of the entire ethyl group is also a favorable process, leading to a fragment ion at m/z 134 ([M-29]⁺). The fragmentation of the related compound N-isopropylaniline shows a base peak corresponding to the loss of a methyl group, supporting the favorability of this type of cleavage. nih.gov
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Ion Structure | Lost Fragment |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺˙ (Molecular Ion) | N/A |
| 148 | [M - CH₃]⁺ | •CH₃ |
X-ray Crystallography and Diffraction Studies for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
To date, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were to be grown and analyzed, the study would reveal:
Molecular Conformation: The exact spatial orientation of the ethyl and isopropyl groups relative to the aniline ring.
Intermolecular Interactions: The presence of hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen lone pair is highly likely. These interactions would dictate the crystal packing and influence the material's bulk properties.
Aromatic Ring Geometry: Any subtle distortions of the benzene (B151609) ring from planarity due to steric strain from the bulky ortho- and meta-substituents.
Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to investigate the stereochemistry of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and is transparent to analysis by chiroptical spectroscopy. This section would only become applicable to chiral derivatives of this compound, such as those that might be formed through substitution at the amine or on the alkyl side chains, creating a stereogenic center.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 4 Ethyl 3 Isopropylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.commdpi.com
For aniline (B41778) derivatives, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. acs.org The LUMO is usually a π* antibonding orbital. The introduction of alkyl substituents like ethyl and isopropyl groups, which are weak electron-donating groups, slightly raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted aniline and making the molecule more reactive toward electrophiles. libretexts.orgacs.org The deepening of HOMO and LUMO energy levels can be influenced by the nature of the substituents; for instance, electron-withdrawing fluoroalkyl groups can significantly lower these energy levels. rsc.orgrsc.org
Table 1: Representative FMO Parameters for Substituted Anilines
| Parameter | Description | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 | Indicates electron-donating ability. Higher values suggest stronger electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to 0.2 | Indicates electron-accepting ability. Lower values suggest stronger electron acceptance. |
| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | 4.8 to 5.7 | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. libretexts.orgresearchgate.net
Global and Local Reactivity Indices
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. benthamdirect.compku.edu.cn These global and local indices are derived from the changes in energy as electrons are added or removed, offering a quantitative measure of chemical behavior. mdpi.com
Global Reactivity Descriptors: These indices describe the molecule's reactivity as a whole.
Chemical Potential (μ): Measures the escaping tendency of electrons. It is related to electronegativity.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Nucleophilicity (N): Describes the electron-donating capability of a molecule.
For 4-Ethyl-3-isopropylaniline, the electron-donating amino and alkyl groups would result in a relatively high nucleophilicity.
Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.
Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added or removed. This helps identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. benthamdirect.com For anilines, the para and ortho positions to the amino group are typically the most reactive sites for electrophilic substitution. tsijournals.com
Table 2: Calculated Global Reactivity Descriptors for a Representative Aniline Derivative
| Descriptor | Formula | Typical Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 5.0 - 5.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.2 - (-0.2) eV | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.4 - 2.8 eV | High value indicates high stability and low reactivity. mdpi.com |
| Electronegativity (χ) | χ = (I + A) / 2 | 2.6 - 2.7 eV | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | 1.2 - 1.4 eV | Propensity to act as an electrophile. |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules like this compound and analyze their interactions with surrounding molecules, such as solvents or biological receptors. nih.govchemmethod.comchemmethod.com
For this compound, MD simulations can provide insights into:
Conformational Flexibility: The ethyl and isopropyl groups are not static; they can rotate around their single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the aniline derivative. This includes the formation and dynamics of hydrogen bonds between the amino group and solvent molecules. Such simulations are crucial for understanding solubility and predicting how the molecule will behave in a solution.
Intermolecular Interactions: MD simulations can model the binding of this compound to other molecules, such as proteins or DNA. researchgate.net These simulations can calculate the binding free energy, identify key intermolecular contacts (like hydrogen bonds and van der Waals interactions), and reveal the stability of the resulting complex over time. nih.govnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. niscpr.res.in DFT methods are particularly effective for calculating NMR and IR spectra. niscpr.res.inrsc.org
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C atoms. wisc.edu The GIAO (Gauge-Including Atomic Orbitals) method is commonly employed for this purpose. acs.org For this compound, calculations would predict distinct signals for the aromatic protons based on their electronic environment, which is heavily influenced by the directing effects of the amino and alkyl groups. Comparing these predicted shifts with an experimental spectrum is a powerful tool for unambiguous signal assignment. researchgate.netresearchgate.net
IR Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. niscpr.res.in These frequencies correspond to the peaks in an IR spectrum. Each calculated vibrational mode can be animated to visualize the specific bond stretching or bending motion, aiding in the assignment of experimental IR bands to functional groups like N-H stretches of the amine, C-H stretches of the alkyl groups, and C=C stretches of the aromatic ring.
Table 3: Example of Predicted vs. Experimental 1H NMR Chemical Shifts for a Substituted Aniline
| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| Aromatic H (ortho to NH2) | 6.65 | 6.70 | -0.05 |
| Aromatic H (meta to NH2) | 7.10 | 7.15 | -0.05 |
| NH2 | 3.50 | 3.58 | -0.08 |
| CH2 (ethyl) | 2.55 | 2.60 | -0.05 |
| CH3 (ethyl) | 1.20 | 1.24 | -0.04 |
Note: This table is illustrative of the methodology. Actual values require specific computation for this compound.
Reaction Pathway Modeling and Transition State Characterization
A primary application of computational chemistry is to model the step-by-step mechanism of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). beilstein-journals.org A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. beilstein-journals.org
For this compound, reaction pathway modeling could be applied to various transformations, including:
Electrophilic Aromatic Substitution: This is a characteristic reaction for anilines. tsijournals.com Calculations can model the attack of an electrophile (e.g., Cl+ during chlorination or NO2+ during nitration) on the benzene ring. researchgate.net By comparing the activation energies for attack at the different available positions (ortho, meta, para), computational models can predict the regioselectivity of the reaction. The amino group is a strong ortho, para-director, and the alkyl groups provide additional weak activation. tsijournals.com
Reactions at the Amino Group: The nucleophilic amino group can react with various electrophiles. For example, modeling the reaction with an acyl chloride would show the pathway for amide formation.
Oxidation Reactions: Anilines can be oxidized through complex mechanisms. osti.gov Computational modeling can help elucidate the multi-step pathways, involving radical intermediates or other reactive species, leading to products like nitroso or nitro compounds. osti.gov
By characterizing the geometry and energy of each transition state, these theoretical studies provide a detailed, dynamic picture of how chemical reactions involving this compound occur at the molecular level. rsc.orgrsc.org
Reactivity and Reaction Mechanisms Involving 4 Ethyl 3 Isopropylaniline
Nucleophilic Reactivity of the Aromatic Amine Functionality
The primary amine (-NH₂) group attached to the aromatic ring is the principal site of nucleophilic reactivity in 4-ethyl-3-isopropylaniline. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to many of its characteristic reactions.
The basicity of the amine is a key aspect of its nucleophilic character. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system. However, the presence of electron-donating alkyl groups (ethyl and isopropyl) on the benzene (B151609) ring in this compound increases the electron density on the nitrogen atom through inductive effects, thereby enhancing its nucleophilicity compared to unsubstituted aniline (B41778).
Common reactions highlighting the nucleophilic nature of the amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(4-ethyl-3-isopropylphenyl)-2-chloroacetamide. nih.gov
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines, although this can be challenging to control and may lead to mixtures of products. ontosight.ai
Reaction with Isocyanates: The nucleophilic amine readily adds to the electrophilic carbon of an isocyanate to form substituted ureas. rsc.org This reaction is often efficient and proceeds under mild conditions.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions. smolecule.com
The nucleophilic character of the amine is also central to its role in more complex transformations, such as hydroamination and oxidative amination reactions.
Electrophilic Aromatic Substitution Mechanisms on the Substituted Phenyl Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group and the weaker activating effects of the ethyl and isopropyl groups. The amino group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.
The general mechanism for EAS involves two main steps:
Attack by the electrophile: The π electrons of the aromatic ring attack an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comminia.edu.eg
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
In this compound, the positions for electrophilic attack are influenced by the directing effects of all three substituents:
Amino group (-NH₂): Strongly activating and ortho, para-directing.
Isopropyl group (-CH(CH₃)₂): Weakly activating and ortho, para-directing.
Ethyl group (-CH₂CH₃): Weakly activating and ortho, para-directing.
The positions ortho to the strongly activating amino group (positions 2 and 6) and the position para to it (position 5) are the most electronically enriched. However, steric hindrance from the adjacent isopropyl and ethyl groups will significantly influence the regioselectivity of the substitution. The position ortho to the amine and adjacent to the isopropyl group (position 2) is highly sterically hindered. The other ortho position (position 6) is less hindered. The position para to the amine (position 5) is also sterically accessible. Therefore, electrophilic substitution is most likely to occur at positions 5 and 6.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. minia.edu.eg
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though the presence of the amine group can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst.
Role as a Substrate or Reagent in Catalytic Transformations
This compound serves as a key building block in various metal-catalyzed reactions, leveraging the reactivity of both its amine functionality and its aromatic ring.
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). libretexts.org this compound can act as the amine component in these reactions. Catalysts for these transformations are diverse and include transition metals and Lewis acids. libretexts.orgresearchgate.net
For example, the hydroamination of phenylacetylene (B144264) with anilines can be catalyzed by palladium iodide (PdI₂). unipr.it While this compound is not explicitly detailed in this specific study, the general procedure is applicable to substituted anilines. unipr.it Similarly, double metal cyanide (DMC) complexes, particularly those of zinc and cobalt, have been shown to be effective heterogeneous catalysts for the hydroamination of phenylacetylene with 4-isopropylaniline (B126951). sigmaaldrich.comresearchgate.net Lanthanide-based catalysts are also employed for hydroamination reactions, often proceeding through a metal-amido intermediate. libretexts.orgdoi.org
The general mechanism for a transition metal-catalyzed intermolecular hydroamination often involves:
Coordination of the unsaturated substrate (alkene/alkyne) to the metal center.
Nucleophilic attack of the amine on the coordinated substrate.
Protonolysis to release the product and regenerate the catalyst.
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and depends on the catalyst system and substrates used. libretexts.org
Oxidative amination, also known as the aza-Wacker reaction, involves the coupling of an amine with an alkene to form an enamine or imine, with the use of an oxidant. mdpi.com Palladium catalysts are frequently used for these transformations, often with molecular oxygen as the terminal oxidant. mdpi.com
In a typical palladium-catalyzed aerobic oxidative amination, the reaction of an aniline with an electron-deficient olefin can produce enamines with high regio- and stereoselectivity. mdpi.com A plausible mechanism involves the coordination of the alkene to a Pd(II) species, followed by nucleophilic attack of the amine. Subsequent β-hydride elimination and reductive elimination steps lead to the product and a Pd(0) species, which is then re-oxidized to Pd(II) by the oxidant to complete the catalytic cycle. Copper catalysts, which can readily cycle between Cu(I), Cu(II), and Cu(III) oxidation states, are also effective in various oxidative reactions using oxygen as the oxidant. scispace.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org this compound can participate in these reactions, most notably in Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide or triflate. libretexts.org this compound can serve as the amine partner in this coupling. The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired aryl amine product and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org
Specialized phosphine (B1218219) ligands are often crucial for the efficiency of this reaction. libretexts.org
While not a direct reaction of this compound itself, its synthesis can involve palladium-catalyzed coupling reactions, such as introducing the ethyl or isopropyl groups onto an aniline precursor.
Kinetic and Mechanistic Studies of Specific Chemical Transformations
Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in readily available literature. However, insights can be drawn from studies on structurally similar anilines.
For instance, kinetic studies on the palladium-catalyzed C(sp³)–H arylation of related substrates show that the C–H activation step is often rate-limiting, as evidenced by primary kinetic isotope effects (kH/kD). acs.org Computational studies on these systems suggest a concerted metalation-deprotonation (CMD) pathway for the C-H activation step. acs.org
In the context of hydroamination, mechanistic proposals for lanthanocene-catalyzed reactions are based on kinetic experiments and isotopic labeling, suggesting the formation of a metal-amido intermediate followed by insertion of the alkene into the metal-nitrogen bond. libretexts.org
For the synthesis of derivatives, such as the formation of amides from 4-isopropylaniline (a close structural relative), reaction kinetics can be followed to optimize conditions. nih.govsemanticscholar.org The reactivity of substituted anilines in nucleophilic addition reactions is influenced by the electronic nature of the ring substituents; electron-donating groups generally increase the reaction rate. rsc.org
Influence of Ethyl and Isopropyl Substituents on Reaction Selectivity and Efficiency
The reactivity of the this compound molecule is fundamentally governed by the electronic and steric properties of its three substituents on the benzene ring: the amino (-NH2) group, the isopropyl group, and the ethyl group. The interplay between these groups dictates the rate of reaction (efficiency) and the position of attack for incoming reagents (selectivity), particularly in electrophilic aromatic substitution (EAS) reactions.
The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect). libretexts.orguomustansiriyah.edu.iq The ethyl and isopropyl groups are also activating groups, contributing electron density primarily through an inductive effect (+I) and hyperconjugation. wikipedia.org This combined electron-donating capacity makes the aromatic ring of this compound highly nucleophilic and thus more reactive towards electrophiles compared to benzene or monosubstituted anilines. libretexts.org
The selectivity of reactions is determined by the directing effects of these substituents and the steric hindrance they impose. The amino group directs incoming electrophiles to the positions ortho (positions 2 and 6) and para (position 4) relative to itself. However, in this compound, the para position is already substituted with an ethyl group. This leaves the two ortho positions, 2 and 6, as the primary sites for electrophilic attack.
The crucial factor for selectivity between these two sites is steric hindrance. uomustansiriyah.edu.iqwikipedia.org The isopropyl group at position 3 is significantly bulkier than a hydrogen atom and creates substantial steric crowding around the adjacent position 2. uomustansiriyah.edu.iq Consequently, the approach of an electrophile to position 2 is sterically hindered. In contrast, position 6 is only flanked by the amino group and a hydrogen atom, making it much more sterically accessible. This leads to a strong preference for electrophilic substitution at position 6.
The efficiency of the reaction is enhanced by the cumulative electron-donating effects of the amino and alkyl groups, which stabilize the positively charged intermediate (the arenium ion) formed during electrophilic attack, thereby lowering the activation energy of the reaction. libretexts.org While steric hindrance can sometimes reduce reaction rates, the strong activation of the ring generally ensures high reactivity. numberanalytics.com
The relative electron-donating strength of alkyl groups typically follows the order of tertiary > secondary > primary, which influences the degree of activation. sci-hub.se This is illustrated in studies on the iodination of p-alkylanilines, where the rate of reaction increases with the electron-releasing ability of the alkyl group. sci-hub.se
Table 1: Properties of Substituents on this compound
| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |
|---|---|---|---|---|
| Amino (-NH₂) | 1 | Strong Activator (+M, -I) | Small | Ortho, Para |
| Isopropyl (-CH(CH₃)₂) | 3 | Weak Activator (+I) | Large | Ortho, Para |
Table 2: Relative Rates of Iodination for p-Alkylanilines This table demonstrates the activating influence of different alkyl groups on the rate of electrophilic aromatic substitution. The trend shows that bulkier alkyl groups with greater electron-donating inductive effects lead to faster reaction rates.
| p-Substituent (-R) | Relative Rate (kR/kH) |
| -H (Aniline) | 1 |
| -CH₃ (p-Toluidine) | 1,820 |
| -C(CH₃)₃ (p-tert-Butylaniline) | 4,680 |
| Data derived from studies on the kinetics of iodination, illustrating the inductive effect of alkyl groups. sci-hub.se |
Table 3: Predicted Regioselectivity for Electrophilic Nitration This table predicts the major product for a typical electrophilic aromatic substitution reaction on this compound, based on the combined electronic and steric influences of the substituents.
| Reaction | Reagents | Predicted Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-4-ethyl-3-isopropylaniline | The amino group directs the electrophile (NO₂⁺) to positions 2 and 6. The bulky isopropyl group at position 3 sterically blocks attack at position 2. Therefore, substitution occurs predominantly at the less hindered position 6. uomustansiriyah.edu.iqwikipedia.org |
Applications of 4 Ethyl 3 Isopropylaniline in Non Biological Systems
Precursor in Materials Science and Polymer Chemistry
There is no available information to suggest that 4-Ethyl-3-isopropylaniline is utilized as a monomer in the synthesis of specialty polymers such as polyimides or polyurethanes. General synthesis of polyurethanes involves the reaction of diisocyanates with polyols, and aniline (B41778) derivatives can be precursors to diisocyanates. However, no specific literature points to this compound being used for this purpose. Similarly, the synthesis of polyimides typically involves the reaction of a diamine with a dianhydride, but this specific substituted aniline is not mentioned as a common diamine monomer in the available literature.
The steric hindrance provided by the ethyl and isopropyl groups could theoretically influence polymer properties, a concept explored with other sterically hindered anilines, but specific data for this compound is absent.
Monomer in Specialty Polymer Synthesis (e.g., polyimides, polyurethanes)
No research findings were identified that describe the use of this compound as a monomer in the synthesis of polyimides or polyurethanes.
Component in Advanced Conjugated Systems for Electronic Applications
The inclusion of aniline derivatives in conjugated polymers for electronic applications is a known strategy to tune the electronic properties of materials. However, there are no specific reports of this compound being incorporated into such systems.
Role in Liquid Crystal Formulations
Aniline derivatives can serve as building blocks for liquid crystals. The molecular shape and polarity of this compound could potentially lend itself to such applications, but no literature has been found that confirms its use in any liquid crystal formulations.
Ligand Design and Coordination Chemistry
Aniline and its derivatives are widely used as ligands in coordination chemistry to form metal complexes with various applications. The nitrogen atom's lone pair of electrons allows it to coordinate with metal centers. The substituents on the aniline ring, such as the ethyl and isopropyl groups in this compound, would be expected to influence the electronic and steric properties of the resulting metal complexes. This could, in theory, affect their catalytic activity or their utility as precursors.
Formation of Metal Complexes for Catalytic Applications
No studies were found that describe the synthesis of metal complexes using this compound as a ligand for catalytic purposes.
Development of Novel Organometallic Precursors
There is no information available on the use of this compound in the development of novel organometallic precursors for applications such as chemical vapor deposition.
Intermediate in Specialty Chemical Synthesis
This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring an aniline backbone with ethyl and isopropyl substituents, provides specific steric and electronic properties that make it a valuable precursor in the production of specialty chemicals. The presence of the amino group allows for a variety of chemical transformations, making it a key component in the construction of diverse molecular architectures.
Precursor for Advanced Organic Building Blocks
As a primary aromatic amine, this compound is categorized as an organic building block. bldpharm.com Organic building blocks are fundamental molecular units utilized in the synthesis of more intricate organic compounds. The reactivity of the amine functionality in this compound allows for its incorporation into larger molecular frameworks through reactions such as diazotization, acylation, and alkylation. These transformations enable chemists to construct a wide array of advanced organic molecules with tailored properties for various applications in materials science and chemical research. While specific examples of its direct use as a precursor for commercially significant advanced organic building blocks are not extensively documented in publicly available literature, its structural motifs are of interest in synthetic organic chemistry for creating novel compounds.
Role in Dye and Pigment Synthesis
Aniline and its derivatives have historically been crucial intermediates in the synthesis of a vast range of dyes and pigments. The general process often involves the diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich substrate to form an azo compound, which is the fundamental structure of many colorants.
While there is a lack of specific research detailing the use of this compound in the synthesis of particular commercial dyes or pigments, its chemical nature as a substituted aniline makes it a potential candidate for such applications. The ethyl and isopropyl groups on the aromatic ring would influence the final properties of a hypothetical dye molecule, such as its color, solubility, and fastness. The specific substitution pattern can be strategically used to fine-tune the electronic and steric characteristics of the resulting dye, potentially leading to novel colorants with desired performance attributes.
Applications in Advanced Analytical Chemistry Methodologies
Currently, there is no specific, documented evidence in peer-reviewed literature to suggest that this compound has been utilized in advanced analytical chemistry methodologies. Its potential use could be as a standard for the development of new analytical techniques or as a derivatizing agent to enhance the detectability of other molecules in complex matrices. However, without specific research to support these hypothetical applications, its role in this field remains undemonstrated.
Emerging Research Directions and Future Outlook for 4 Ethyl 3 Isopropylaniline
Development of Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic methods for producing substituted anilines often rely on harsh conditions, hazardous reagents, and metal catalysts, presenting environmental and economic challenges. nih.gov The future of synthesizing 4-Ethyl-3-isopropylaniline is geared towards green chemistry principles, minimizing waste and energy consumption.
Research is actively exploring several promising avenues:
Catalyst- and Additive-Free Reactions: Novel synthetic pathways are being designed to proceed without the need for metal catalysts or additives, simplifying purification and reducing metallic waste. beilstein-journals.org Recent work on the synthesis of N-substituted anilines has demonstrated the feasibility of catalyst-free imine condensation–isoaromatization reactions in common solvents. beilstein-journals.orgnih.gov
Use of Benign Solvents: A significant shift involves replacing traditional organic solvents with environmentally friendly alternatives, most notably water. tandfonline.com Microwave-assisted synthesis in aqueous solutions has been shown to be effective for generating anilines, drastically reducing reaction times and avoiding the need for organic solvents and metal catalysts. tandfonline.com
CO2/H2 as a Reagent: The use of carbon dioxide as a C1 source is a key area of green chemistry. rsc.org Cobalt-catalyzed systems have been developed for the cyclization of ortho-substituted anilines with CO2 and H2 to form N-containing heterocycles, showcasing a sustainable route that could be adapted for aniline (B41778) functionalization. rsc.org
Multicomponent Reactions: One-pot, multicomponent reactions offer a step-economic approach to building complex molecules like substituted anilines from simpler, readily available starting materials. nih.gov
Table 1: Comparison of Synthetic Approaches for Substituted Anilines
| Feature | Traditional Methods (e.g., Friedel-Crafts) | Emerging Green Methods |
|---|---|---|
| Catalyst | Often requires strong Lewis/Brønsted acids, metal catalysts (Pd, Cu). beilstein-journals.org | Catalyst-free systems, non-noble metal catalysts (e.g., Co, Ni), or biocatalysts. beilstein-journals.orgrsc.orgacs.org |
| Solvent | Often chlorinated hydrocarbons, DMF, or concentrated acids. | Water, ethanol, or solvent-free conditions. tandfonline.comrsc.org |
| Reagents | Acyl halides, nitroarenes requiring reduction. beilstein-journals.org | CO2, alcohols, amines, isatoic anhydride (B1165640) derivatives. nih.govrsc.orgacs.org |
| Energy Input | Often requires high temperatures and prolonged heating. | Microwave irradiation, room temperature reactions, mechanochemical synthesis. tandfonline.comcardiff.ac.uk |
| Byproducts | Stoichiometric amounts of salt waste, hazardous intermediates. | Water, recyclable catalysts, minimal waste. |
Advanced In Situ Spectroscopic Monitoring of Reaction Pathways
A detailed understanding of reaction mechanisms is crucial for optimization and control. The future of synthesizing complex molecules like this compound will heavily rely on advanced in situ spectroscopic techniques to monitor reactions in real-time. These methods provide a window into the reaction vessel, allowing for the detection of transient intermediates and the elucidation of complex pathways.
In situ Raman Spectroscopy: This technique is particularly powerful for monitoring changes in chemical bonding and molecular structure during a reaction. It has been successfully used to control the formation of catalysts and to follow the progression of chemical transformations without the need for sampling. mdpi.com
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. Kinetic studies using ¹H NMR spectroscopy have been instrumental in dissecting multistep reaction mechanisms, such as the formation of acylhydrazones catalyzed by aniline derivatives, by monitoring the concentration of reactants, intermediates, and products over time. rsc.org
Combined Analytical Approaches: The most powerful insights are often gained by combining multiple in situ techniques. The simultaneous use of Powder X-ray Diffraction (PXRD), Raman spectroscopy, and thermography is an emerging trend, especially in the field of mechanochemistry, allowing for a comprehensive analysis of chemical and physical changes during a reaction. cardiff.ac.uk
Table 2: Application of In Situ Spectroscopic Techniques in Reaction Analysis
| Technique | Information Provided | Example Application in Amine Synthesis |
|---|---|---|
| Raman Spectroscopy | Vibrational modes, functional group changes, catalyst formation. | Monitoring the final stages of double metal cyanide catalyst (DMCC) formation. mdpi.com |
| NMR Spectroscopy | Structural elucidation, quantification of species, reaction kinetics. | Determining rate constants for imine formation and exchange in aniline-catalyzed reactions. rsc.org |
| Infrared (IR) Spectroscopy | Functional group analysis, hydrogen bonding interactions. | Probing reactant and product ion structures in gas-phase reactions of aniline derivatives. tandfonline.com |
| Mass Spectrometry (MS) | Detection of intermediates, product identification. | Identifying byproducts and confirming molecular weights in real-time. rsc.org |
Integration into Novel Functional Materials and Devices
The specific substitution pattern of this compound—with its combination of electron-donating alkyl groups and a reactive amino group—makes it a potentially valuable building block for new functional materials. While direct applications are still in the exploratory phase, research on related aniline derivatives points toward several promising future directions.
Corrosion Inhibitors: Schiff bases derived from anilines are widely studied for their anti-corrosion properties on metal surfaces. researchgate.net The hydrophobic alkyl groups and the nitrogen heteroatom in this compound could be leveraged to design highly effective corrosion inhibitors for steel in acidic environments. researchgate.net
Polymer Science: Anilines are monomers for conducting polymers like polyaniline. The ethyl and isopropyl groups would modify the polymer's properties, potentially increasing its solubility in organic solvents and tuning its electronic and optical characteristics for applications in sensors or electronic devices.
Organic Light-Emitting Diodes (OLEDs): Functionalized anilines are used as building blocks for materials in OLEDs. The unique steric and electronic properties of this compound could be incorporated into host materials or emitting layers to fine-tune device performance.
Aggregation-Induced Emission (AIE) Materials: The bulky isopropyl group could be used to design molecules that exhibit aggregation-induced emission, a photophysical phenomenon with applications in bio-imaging and chemical sensing.
Synergistic Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis is a powerful paradigm that accelerates discovery. For this compound, this synergy is crucial for predicting its properties and guiding its application.
Density Functional Theory (DFT) Calculations: DFT is a cornerstone of modern chemical research. It can be used to predict molecular geometries, electronic structures, reaction energies, and spectroscopic properties. tandfonline.comrsc.org For instance, DFT calculations have been used to map potential energy surfaces for reactions involving aniline cations, helping to distinguish between different mechanistic pathways like proton versus radical transfer. tandfonline.com
Mechanism Elucidation: Computational studies can corroborate or challenge proposed reaction mechanisms. In the synthesis of tetrasubstituted anilines, DFT calculations ruled out a proposed tandfonline.comchemrxiv.org-H shift, instead supporting a facile electrocyclic ring closure, which was consistent with experimental observations. acs.org
Predicting Reactivity and Properties: Theoretical calculations can predict properties like molecular basicity (pKa) and the electrophilicity index, providing insights into a molecule's chemical behavior before it is even synthesized. researchgate.netpku.edu.cn This predictive power is invaluable for screening potential candidates for specific applications, such as in catalysis or materials science. pku.edu.cn
Table 3: Synergism of Experimental and Computational Techniques for Aniline Derivatives
| Research Goal | Experimental Technique | Computational Method | Combined Insight |
|---|---|---|---|
| Reaction Mechanism | Kinetic studies (NMR, UV-Vis), Isotope effect measurements (KIE). acs.orgacs.org | DFT: Transition state (TS) search, Intrinsic Reaction Coordinate (IRC) analysis. tandfonline.com | Validated, atom-level understanding of the reaction pathway and rate-determining step. tandfonline.comacs.org |
| Structural Analysis | X-ray crystallography, NMR, IR spectroscopy. tandfonline.comresearchgate.net | DFT: Geometry optimization, prediction of NMR shifts and vibrational frequencies. tandfonline.comajchem-a.com | Unambiguous assignment of complex structures and conformations. tandfonline.com |
| Property Prediction | pKa measurement, electrochemical analysis. | DFT: Calculation of proton affinity, electrostatic potential, HOMO/LUMO energies. pku.edu.cn | Accurate models to predict chemical properties and reactivity trends across a class of compounds. pku.edu.cn |
| Catalyst Design | Synthesis and testing of catalyst performance. | DFT: Modeling catalyst-substrate interactions and activation barriers. acs.org | Rational design of more efficient and selective catalysts. acs.org |
Exploration of Unconventional Reaction Pathways and Catalytic Roles
Beyond optimizing existing routes, future research will explore fundamentally new ways to synthesize and utilize this compound. This involves developing unconventional bond-forming strategies and investigating novel catalytic activities of the molecule itself or its derivatives.
Skeletal Editing of Aromatic Rings: A frontier in organic synthesis is the direct manipulation of atoms within an aromatic ring. Recently developed methods allow for the conversion of para-substituted pyridines into meta-substituted anilines through sequential ring-opening and (5+1) ring-closing reactions. acs.org Such strategies could provide entirely new synthetic entries to complex aniline substitution patterns.
Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, is a highly efficient strategy. A three-component synthesis of meta-substituted anilines has been developed that involves a cascade of aza-Michael addition, cyclization, and aromatization steps, offering a modular approach to diverse aniline structures. researchgate.net
Novel Catalytic Roles: While often a target for synthesis, aniline derivatives can also act as catalysts. Substituted anilines have been shown to be effective nucleophilic catalysts in acylhydrazone formation, a type of reaction important in dynamic combinatorial chemistry and bioconjugation. rsc.org The specific basicity and steric profile of this compound could be harnessed for unique catalytic applications.
C-H Functionalization: Direct C-H functionalization is an atom-economical way to build molecular complexity. While challenging, the development of catalysts for the selective C-H olefination or amination of anilines is an active area of research that could be applied to further functionalize the this compound core. acs.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acylhydrazone |
| Aniline |
| Carbon dioxide |
| Cobalt |
| N-substituted anilines |
| Polyaniline |
Q & A
Q. What are the common synthetic routes for 4-Ethyl-3-isopropylaniline, and how can reaction parameters be optimized?
The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce substituents. Key parameters include:
- Temperature control : Maintain 80–120°C to avoid side reactions like over-alkylation or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
- Catalyst loading : Use 5–10 mol% of catalysts (e.g., Pd/C) for efficient coupling reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities, confirmed by HPLC retention time matching .
Q. How should researchers safely handle and store this compound?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .
- PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
- Decontamination : Spills require neutralization with 10% acetic acid before disposal .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ 1.2 ppm for isopropyl CH3 groups) .
- HRMS : Validate molecular weight (±0.001 Da accuracy) .
- HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?
- Step 1 : Compare experimental NMR with computational predictions (DFT calculations) to identify isomerization or tautomerization .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- Step 3 : Analyze HRMS fragmentation patterns to detect trace byproducts (e.g., oxidation products) .
Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery?
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates (IC50 determination) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., AutoDock Vina) to prioritize derivatives .
- Metabolic stability : Use liver microsomes to quantify half-life (t1/2) and identify metabolic hotspots .
Q. How can environmental detection and quantification of this compound be optimized?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace amounts from water .
- GC-MS detection : Derivatize with BSTFA to enhance volatility; monitor m/z 135 (base peak) .
- Calibration curves : Use deuterated analogs (e.g., 4-Isopropyl-3-methylphenol-d10) as internal standards .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 40°C) with LC-MS monitoring to identify degradation products .
- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (>200°C) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation kinetics .
Methodological Best Practices
Q. How should researchers present data on this compound in publications to ensure reproducibility?
- Synthetic procedures : Report catalyst loading, solvent ratios, and reaction times in triplicate .
- Analytical data : Include raw NMR/HRMS spectra in supplementary materials .
- Statistical validation : Use RSD (<5%) for purity and yield measurements .
Q. What are the critical considerations for designing comparative studies with this compound analogs (e.g., fluorinated derivatives)?
- Structural analogs : Compare with 3-Ethyl-4-fluoroaniline to evaluate electronic effects on reactivity .
- Control experiments : Include parent aniline and isopropyl-only analogs to isolate substituent effects .
- Data normalization : Express bioactivity relative to positive controls (e.g., known inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
